
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester is a chemical compound with the molecular formula C10H14ClNS2Si. It contains a total of 29 atoms, including 14 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, 2 sulfur atoms, and 1 chlorine atom . This compound is known for its unique structure, which includes multiple bonds, aromatic rings, and a (thio-) carbamate group .
Métodos De Preparación
The synthesis of carbanilic acid, 3-chlorodithio-, trimethylsilyl ester involves several steps. One common method is the reaction of carbanilic acid derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions typically include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbanilic acid, 3-chlorodithio-, trimethylsilyl ester involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, which can interact with biological molecules and pathways .
Comparación Con Compuestos Similares
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester can be compared with other similar compounds, such as:
Carbanilic acid derivatives: These compounds share similar structural features but differ in their substituents and reactivity.
Trimethylsilyl esters: These esters have similar functional groups but vary in their chemical properties and applications.
Chlorodithio compounds: These compounds contain similar sulfur and chlorine atoms but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
71456-96-7 |
|---|---|
Fórmula molecular |
C10H14ClNS2Si |
Peso molecular |
275.9 g/mol |
Nombre IUPAC |
trimethylsilyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C10H14ClNS2Si/c1-15(2,3)14-10(13)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3,(H,12,13) |
Clave InChI |
YZYFMQNMKPNHNK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)SC(=S)NC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid](/img/structure/B13792021.png)
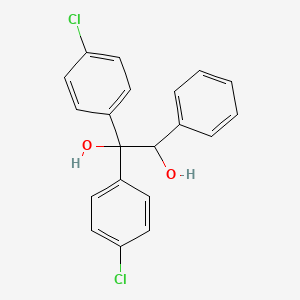
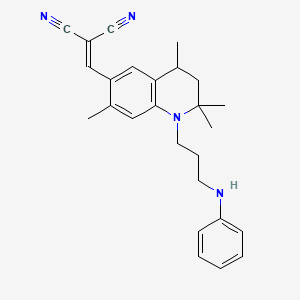
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)
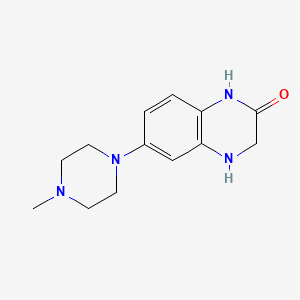
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
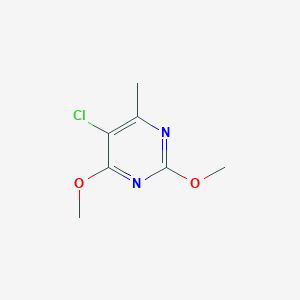
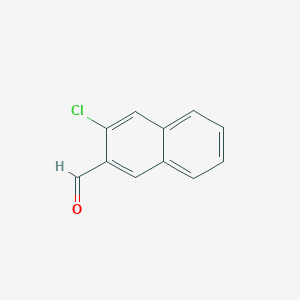
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
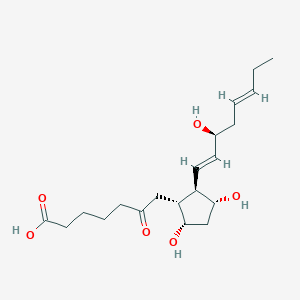
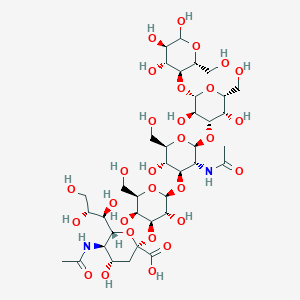
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
